Lipophilicity and Hydrogen-Bond Donor Capacity vs. Carboxylic Acid Analog
The methyl ester form of the target compound exhibits a higher computed XLogP3 (3.9) compared to the free carboxylic acid analog 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (XLogP3 = 3.6) [1][2]. Additionally, the target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the carboxylic acid has one hydrogen-bond donor (HBD = 1) [1][2]. The topological polar surface area (TPSA) is 63.8 Ų for the target compound vs. 74.8 Ų for the acid analog [1][2].
| Evidence Dimension | Physicochemical properties governing passive membrane permeability and oral bioavailability (XLogP3, HBD count, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; HBD = 0; TPSA = 63.8 Ų |
| Comparator Or Baseline | 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid: XLogP3 = 3.6; HBD = 1; TPSA = 74.8 Ų |
| Quantified Difference | ΔXLogP3 = +0.3; ΔHBD = -1; ΔTPSA = -11.0 Ų |
| Conditions | Computed properties via PubChem (XLogP3-AA algorithm, Cactvs 3.4.8.18/3.4.8.24) |
Why This Matters
The higher lipophilicity, absence of hydrogen-bond donors, and lower TPSA collectively predict superior passive membrane permeability and potential CNS penetration for the methyl ester compared to the carboxylic acid, a critical selection criterion when designing brain-penetrant or orally bioavailable leads.
- [1] PubChem. Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate. Compound Summary CID 97618286. XLogP3-AA 3.9; HBD 0; TPSA 63.8 Ų. View Source
- [2] PubChem. 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid. Compound Summary CID 66436460. XLogP3-AA 3.6; HBD 1; TPSA 74.8 Ų. View Source
